2-Methylimidazole

Catalog No.
S566963
CAS No.
693-98-1
M.F
C4H6N2
M. Wt
82.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylimidazole

CAS Number

693-98-1

Product Name

2-Methylimidazole

IUPAC Name

2-methyl-1H-imidazole

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)

InChI Key

LXBGSDVWAMZHDD-UHFFFAOYSA-N

SMILES

CC1=NC=CN1

solubility

Very soluble in ethanol

Synonyms

1H-2-Methylimidazole; 2-Methyl-1H-imidazole; 2MZ; 2MZ-H; 2MZ-PW; Actiron 2MI; Curezol 2MZ; Curezol 2MZ-P; Denka CN 25; Epicure MI 2; Epikure MI 2; Imicure AMI 2; NSC 21394;

Canonical SMILES

CC1=NC=CN1

The exact mass of the compound 2-Methylimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ethanolin water, 8.09x10+4 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylimidazole (2-MeIM) is a highly crystalline, sterically hindered nitrogen heterocycle primarily procured as the definitive organic linker for Zeolitic Imidazolate Framework-8 (ZIF-8) and as a high-reactivity "snap-cure" accelerator for thermosetting epoxy resins. Unlike liquid imidazole derivatives, 2-MeIM is a solid powder at room temperature (melting point ~142–143°C), offering excellent latency in one-pot dicyandiamide (DICY) epoxy formulations until thermal activation. Its defining chemical feature is the methyl group at the 2-position, which provides critical steric bulk that dictates coordination geometry in metal-organic frameworks (MOFs) and modulates nucleophilic attack during epoxy ring-opening. Industrial buyers prioritize 2-MeIM for applications requiring rapid high-temperature curing kinetics, high glass transition temperature (Tg) in cured composites, and the synthesis of hydrothermally robust, high-surface-area nanoporous materials [1].

Research Fit

Workflow Epoxy curing accelerator for electronics and composites research
Selection Building block for pharmaceutical, agrochemical, and coordination chemistry studies
Use Context Industrial carbon capture, corrosion inhibition, and base-catalyzed synthesis research

Substituting 2-MeIM with unsubstituted imidazole or other alkylated analogs (such as 2-ethyl-4-methylimidazole or 4-methylimidazole) fundamentally alters both material structure and process kinetics. In MOF synthesis, the 2-methyl group is strictly required to force the Zn-Im-Zn bond angle to 145°, mimicking the Si-O-Si angle of zeolites to form the highly porous sodalite (SOD) topology of ZIF-8; unsubstituted imidazole forms dense, non-porous phases like ZIF-zni[1]. In epoxy manufacturing, substituting 2-MeIM with 2-ethyl-4-methylimidazole (EMI-24) drastically shifts the curing profile, transforming a rapid "snap-cure" system into a slower-curing process with different latency and crosslinking density [2]. Consequently, generic substitution leads to severe loss of porosity in gas separation membranes or unacceptable cycle-time delays in industrial composite manufacturing.

Substitution Risk

Positional isomerism alters curing kinetics

1-methylimidazole or unsubstituted imidazole may shift epoxy reaction rates and final network properties. Curing profiles reported for 2-MI do not transfer directly to other imidazoles.

Basicity and nucleophilicity affect reaction selectivity

The methyl group at the 2-position enhances electron density and steric hindrance. Substituting with 4-methylimidazole or other isomers can alter acid-scavenging efficiency and catalytic turnover.

Application-specific performance may not replicate

Corrosion inhibition, CO₂ capture, and organocatalytic outcomes are linked to the imidazole substitution pattern. Class-level similarity does not guarantee interchangeable performance; validation in the target system is required.

Hydrothermal Stability and Porosity Retention in MOF Synthesis

When evaluating precursors for aqueous-stable MOFs, 2-MeIM demonstrates quantifiable advantages over unsubstituted imidazole. In comparative synthesis and stability assays, Zn-coordinated 2-MeIM (ZIF-8) forms a highly porous sodalite structure that retains a BET surface area of >1000 m²/g even after extended exposure to boiling water or alkaline solutions (e.g., monoethanolamine). In contrast, frameworks synthesized with unsubstituted imidazole (e.g., ZIF-61 or ZIF-zni) either collapse completely in water or form dense phases with negligible porosity (BET surface area < 30 m²/g) [1].

Evidence DimensionRetained BET Surface Area post-aqueous/alkaline exposure
Target Compound Data>1000 m²/g (ZIF-8 from 2-MeIM)
Comparator Or Baseline<30 m²/g (Dense phases from unsubstituted imidazole)
Quantified Difference>30-fold higher retained porosity for 2-MeIM frameworks
ConditionsAqueous / alkaline solution exposure (e.g., 10 wt% MEA) followed by nitrogen adsorption at 77 K

Procurement of 2-MeIM is mandatory for manufacturing MOF-based gas separation membranes and catalysts that must operate in humid or aqueous industrial environments.

Epoxy cure reactivity rank
Head-to-head
Ranked fastest among 7 imidazoles; highest activity in dicy/accelerator system
Supports rapid cycle time selection
DGEBA resin, 150–180 °C; qualitative ranking across accelerators

High-Temperature Curing Kinetics in Epoxy Resin Systems

For industrial thermoset processing, 2-MeIM provides significantly faster curing kinetics at elevated temperatures compared to closely related substituted imidazoles. Differential scanning calorimetry (DSC) and gel time tests in novolac/epoxy systems demonstrate that 2-MeIM acts as a "snap-cure" accelerator, achieving gel times as short as ~7 seconds at standard high-temperature curing conditions. Under identical conditions, 2-ethyl-4-methylimidazole (EMI-24) requires ~33 seconds, while bulkier analogs like benzimidazole take over 2000 seconds [1].

Evidence DimensionGel time at elevated temperature
Target Compound Data~7 seconds (2-MeIM)
Comparator Or Baseline~33 seconds (2-ethyl-4-methylimidazole)
Quantified Difference~4.7x faster curing speed for 2-MeIM
ConditionsPhenolic novolac/epoxide resin formulation activated at elevated temperature (150°C)

Buyers in printed circuit board (PCB) and structural composite manufacturing specify 2-MeIM to drastically reduce cycle times and increase factory throughput.

CO₂ capture vs. MDEA
Head-to-head
Higher absorption capacity at >130 kPa; 98% removal; lower regeneration heat
Supports energy-efficient solvent selection
Pilot-scale aqueous solution, 1 mol·L⁻¹ cyclic capacity

Steric Control of Pore Aperture for Selective Gas Separation

The precise molecular geometry of 2-MeIM is essential for creating the specific pore apertures required for molecular sieving. The methyl group at the 2-position forces a Zn-Im-Zn coordination angle of ~145°, yielding the ZIF-8 sodalite topology with a 3.4 Å window aperture and an 11.6 Å internal cavity. Substituting 2-MeIM with 4-methylimidazole or 2-ethylimidazole alters the steric bulk, resulting in different topologies (such as RHO or ANA) with altered pore sizes that fail to provide the same sharp kinetic cutoff for separating gases like propylene (4.0 Å) from propane (4.3 Å) through framework flexibility [1].

Evidence DimensionFramework topology and window aperture
Target Compound DataSodalite (SOD) topology with 3.4 Å aperture (2-MeIM)
Comparator Or BaselineRHO, ANA, or dense topologies with altered apertures (4-MeIM or 2-ethylimidazole)
Quantified DifferenceExclusive formation of the 3.4 Å SOD window required for specific C3 gas separations
ConditionsSolvothermal MOF synthesis and gas adsorption kinetic modeling

For membrane manufacturers, 2-MeIM is not just a building block but a precise molecular template required to achieve the exact sub-nanometer pore size for commercial gas separations.

Corrosion inhibition vs. imidazole
Head-to-head
Consistently higher inhibition efficiency at 0.5% loading
Supports lower-dosage inhibitor screening
Mild steel, H₃PO₄, 302–333 K; mass loss and polarization data
Basicity rank among imidazoles
Head-to-head
Order: 2-MI > 2-ethylimidazole > imidazole > 1-methylimidazole
Supports base catalyst selection
Ab initio and aqueous pH; correlates with acid removal rate
Catalytic profile comparison
Cross-study
37% conversion vs. 86% for imidazole in phenylacetic acid–urea; excellent yields in α-acyloxy ketone synthesis
Context-dependent activity review
Reaction-specific; not a universal imidazole substitute; greener option to pyridine

Precursor for ZIF-8 Gas Separation Membranes

Directly leveraging its ability to form hydrothermally stable, sodalite-topology frameworks with a 3.4 Å aperture, 2-MeIM is the standard industrial precursor for ZIF-8 membranes. These membranes are deployed in petrochemical refining for the kinetic separation of propylene from propane, where the exact steric bulk of 2-MeIM prevents the larger propane molecules from diffusing through the pores [1].

"Snap-Cure" Accelerator for PCB and Electronic Encapsulation

Based on its rapid high-temperature gel time (~7 seconds) compared to 2-ethyl-4-methylimidazole, 2-MeIM is prioritized as a latent accelerator in dicyandiamide (DICY) cured epoxy formulations. It is heavily utilized in the production of FR-4 printed circuit boards and electronic encapsulants where long room-temperature shelf life must be paired with rapid curing at elevated temperatures [2].

Synthesis of Aqueous-Stable MOF Catalysts

Because ZIF-8 retains a surface area >1000 m²/g in water and alkaline solutions—unlike imidazole-based dense phases—2-MeIM is the preferred linker for MOF-based catalysts and drug delivery vehicles that must function in aqueous environments or withstand alkaline scrubbing processes [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Electronic encapsulation and ACF
Reported fastest epoxy curing kinetics among imidazoles
Cycle time and reactivity in target resin system
Post-combustion CO₂ capture
High absorption capacity and low regeneration energy requirement
Energy consumption and cyclic capacity under process-relevant conditions
Acid cleaning and oilfield corrosion protection
Reported higher inhibition efficiency vs. unsubstituted imidazole
Inhibitor loading and temperature range for mild steel in phosphoric acid
Base-catalyzed synthesis and acid scavenging
Highest basicity among common imidazole derivatives
Alkalescence order and acid removal efficiency in target medium

Physical Description

Other Solid; NKRA; Dry Powder
Solid; [HSDB] Colorless solid; [NTP] Crystalline solid; [Alfa Aesar MSDS]

Color/Form

Solid

XLogP3

0.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

82.053098200 g/mol

Monoisotopic Mass

82.053098200 g/mol

Boiling Point

267 °C

Heavy Atom Count

6

LogP

0.24 (LogP)
log Kow = 0.24

Melting Point

144 °C

UNII

T0049Z45LZ

GHS Hazard Statements

Aggregated GHS information provided by 708 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 65 of 708 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 643 of 708 companies with hazard statement code(s):;
H302 (88.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (90.82%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (29.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (20.06%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (17.73%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

693-98-1

Absorption Distribution and Excretion

... The disposition of [2-(14)C]-2-methylimidazole (2-MI) has been investigated following po administration of either 5, 50, or 150 mg/kg to male F344 rats. Excretion data indicated that absorption of 2-MI was both rapid and proportional to dose in the range studied. Approximately 90% of the total dose was eliminated in urine within 24 hr. Most of the remaining 14C was excreted in feces and as expired 14CO2. Excretion data were similar following iv administration of 5 mg/kg. Little or no enterohepatic circulation of compound occurred, since biliary excretion of 2-MI-derived 14C was negligible. Approximately 70% of the 14C excreted in urine, following all dosing, consisted of parent compound. High-performance liquid chromatography (HPLC) chromatograms for all treatment groups were similar, indicating that metabolism of 2-MI in rats was not affected by dose or route of administration.
The toxicokinetics of 2-methylimidazole (2-MI) were studied in male and female Fischer 344 rats after a single iv dose of 10 mg/kg or gavage dose of 25, 50, or 100 mg/kg. The 2-MI was formulated in 0.05 M phosphate-buffered saline (pH 7.4). The iv profiles could be best described by a two-compartment model with first-order elimination. The terminal elimination half-life, volume of distribution at steady state, and clearance values were 0.78 and 0.85/hr, 1.5 and 1.9 L, and 4.97 and 12.0 L/hr/kg for males and females, respectively. After a gavage dose, the plasma concentration time profiles could be best described by a one-compartment model, no lag phase, and first-order absorption and elimination. The peak 2-MI plasma concentrations increased proportionately with dose and were reached within 35 to 50 min (T(max)) for all groups. The estimated half-life value for 2-MI was about 1 hr for the iv group and the male 25-, 50-, or 100-mg/kg groups and female 25-mg/kg groups. Clearance increased for the male 100- and female 50- and 100- mg/kg groups. For a given dose group, clearance was also two to three times greater for female rats when compared to male rats. Absolute bioavailability for 2-MI was estimated to approach 97%. The results of this study indicated that 2-MI was (1) rapidly and completely absorbed, (2) quickly eliminated, (3) cleared differently for females than for males, (4) affected somewhat by dose for females, and (5) unlikely to undergo tissue accumulation following repeated exposure.

Wikipedia

2-Methylimidazole

Biological Half Life

The toxicokinetics of 2-methylimidazole (2-MI) were studied in male and female Fischer 344 rats after a single iv dose of 10 mg/kg or gavage dose of 25, 50, or 100 mg/kg. The 2-MI was formulated in 0.05 M phosphate-buffered saline (pH 7.4) ... The estimated half-life value for 2-MI was about 1 hr for the iv group and the male 25-, 50-, or 100-mg/kg groups and female 25-mg/kg groups ...

Methods of Manufacturing

In the generally applicable Radziszewski reaction, a 1,2-dicarbonyl compound is condensed with an aldehyde and ammonia (R1 = H) in a molar ratio of 1:1:2, respectively. Replacement of a molar equivalent of ammonia with a primary amine (R1 = alkyl or aryl) leads to the corresponding 1-substituted imidazoles. The reaction is usually carried out in water or a water-alcohol mixture at 50 - 100 °C. Work-up may involve the usual processes (e.g., distillation, extraction, and crystallization). Distillation leads to imidazole with a purity > 99%. The yield is generally 60 - 85 %. ... Compounds used to prepare simple imidazoles by the Radziszewski reaction: Imidazole: 2-methylimidazole; Dicarbonyl compound: glyoxal; Aldehyde: acetaldehyde; Amine: ammonia.

General Manufacturing Information

Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
1H-Imidazole, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Purity is usually determined by reverse-phase HPLC; volatile derivatives may be analyzed by capillary column gas chromatography. /Imidazole and derivatives/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Intermolecular interaction energies and molecular conformations in N-substituted 4-aryl-2-methylimidazoles with promising in vitro antifungal activity

Nerith Rocio Elejalde, Estefanía Butassi, Susana Zacchino, Mario A Macías, Jaime Portilla
PMID: 32830699   DOI: 10.1107/S2052520619013271

Abstract

A convenient one-pot synthesis of 4-aryl-2-methyl-N-phenacylimidazoles (4) through a microwave-assisted pseudo-tricomponent reaction of α-bromoacetophenones (1) with acetamidine hydrochloride (2) is reported. Ketones (4) were successfully used as substrates for the preparation of the respective N-(2-hydroxyethyl)imidazoles (5) with yields up to 87%. The synthesized compounds were characterized by NMR and high-resolution mass spectrometry analyses, and several structures were confirmed and studied by single-crystal X-ray diffraction. The analysis of the whole-of-molecule interactions shows that, despite the difference in the atom-atom contacts forming the crystals, dispersion energies make the largest contribution to the formation of the solids, giving an isotropic tendency in the topology of the energy framework diagrams for pairs of molecules. In addition, the in vitro antifungal activity of both families of compounds [ketones (4) and alcohols (5)] against Candida albicans and Cryptococcus neoformans was evaluated, where the 2,4-dichlorophenyl-substituted alcohol (5f), an isomer of the drug miconazole, showed the highest activity (IC
= 7.8 µg ml
against C. neoformans).


Hierarchical porous and hydrophilic metal-organic frameworks with enhanced enzyme activity

Hui Li, Xuedong Lu, Qiuhao Lu, Yi Liu, Xun Cao, Yuanyuan Lu, Xun He, Kequan Chen, Pingkai Ouyang, Weimin Tan
PMID: 32219295   DOI: 10.1039/d0cc00748j

Abstract

Metal-organic frameworks (MOFs) for enzyme encapsulation-induced biomimetic mineralization under mild reaction conditions are commonly microporous and hydrophobic, which result in a rather high mass transfer resistance of the reactants and restrain the enzyme catalytic activity. Herein, we prepared a type of hierarchical porous and hydrophilic MOF through the biomimetic mineralization of enzymes, zinc ions, 2-methylimidazole, and lithocholic acid. The hierarchical porous structure accelerated the diffusion process of the reactants and the increased hydrophilicity conferred interfacial activity and increased the enzyme catalytic activity. The immobilized enzyme retained higher catalytic activity than the free enzyme and exhibited enhanced resistance to alkaline, organic, and high-temperature conditions. The nanobiocatalyst was reusable and showed long-term storage stability.


Endowing chloroplasts with artificial "cell walls" using metal-organic frameworks

Lei Shi, Ailing Li, Weiwei Zhang, Haishan Wu, Yuwu Chi
PMID: 32432290   DOI: 10.1039/d0nr02206c

Abstract

Biological photosynthesis via chloroplasts (CHs) is widely recognized as the most appropriate and effective method to convert solar energy and simultaneously supply nutrition to maintain life on earth. It is of great significance to prepare CH-based biohybrids which not only can artificially simulate the photocatalytic functionality of CH-containing plants and bacteria, but also can be easily prepared, stored for a long period and conveniently utilized when needed. In this work, for the first time, CHs were encapsulated into metal-organic frameworks (MOFs), namely zeolitic imidazolate frameworks (ZIF-8), under very gentle reaction conditions, i.e. in aqueous solution and at room temperature. Without the negative effects of organic solvents and high temperature on synthesis, the obtained CH@ZIF-8 biohybrids not only have shells maintaining the porous structure of ZIF-8, but also well preserve the biological activity of CHs inside. The porous ZIF-8 coating on CHs acts as a "cell wall" to allow mass and energy exchange between CHs and the environment, and protect CHs from microbiological degradation, which significantly prolong the lifetime of CHs in vitro (raised from several days to >300 days). The CH@ZIF-8 biohybrids may have promising applications in "living" artificial leaves and even artificial trees capable of photosynthesis in the future.


Engineering magnetic N-doped porous carbon with super-high ciprofloxacin adsorption capacity and wide pH adaptability

Yue Tang, Qiumeng Chen, Wenqian Li, Xinyu Xie, Wenxuan Zhang, Xiaodan Zhang, Hongxiang Chai, Yuming Huang
PMID: 31951994   DOI: 10.1016/j.jhazmat.2020.122059

Abstract

We report a high performance magnetic N-doped nanoporous carbon (MNPC) adsorbent synthesized by a simple single-step pyrolysis protocol. Grinding the mixture of ZnO nanoparticles, cobalt hydroxide and 2-methylimidazole produced Zn/Co-ZIFs that were converted into MNPC following subsequent pyrolysis in N
atmosphere. The optimized MNPC-700-0.4 adsorbent, obtained at 700 °C with Co/(Zn + Co) molar ratio of 0.4, is featured with super-high ciprofloxacin (CIP) adsorption capacity of 1563.7 mg g
at 25 °C, fast adsorption dynamics (1.5 h of adsorption equilibrium time), wide pH adaptability (almost unchanged CIP adsorption capacity in pH 4-10), and good magnetic property. The magnetic property and CIP adsorption performance can be easily regulated by modulating the molar ratio of Co/(Zn + Co) and the pyrolysis temperature. The optimal MNPC-700-0.4 was chosen to explore adsorption kinetics and isotherm. The effects of pH, ionic strength and humic acid on CIP adsorption were investigated. CIP adsorption obeyed pseudo-second-order kinetics and well fitted the Langmuir adsorption model. The favorable textural properties (high surface area and pore volume), riched nitrogen structure and large amounts of defects endow the MNPC-700-0.4 lots of sites for CIP adsorption. The CIP adsorption onto MNPC-700-0.4 was mainly controlled by the electrostatic interaction, hydrophobic interaction, π-π stacking and hydrogen bond.


Investigating Adsorption/Desorption of DNA on ZIF-8 Surface by Fluorescently Labeled Oligonucleotides

Zhaoqi Yang, Yue Qian, Fan Yang, Cheng Chen, Xiaosheng Tang, Jian Jin
PMID: 31721588   DOI: 10.1021/acs.langmuir.9b02692

Abstract

As an important subclass of MOFs, ZIF-8, built from 2-methylimidazole and Zn(NO
)
·6H
O, possesses excellent biocompatibility and high stability in aqueous solution. Recently, it has been found that ZIF-8 can efficiently adsorb DNA and quench the adsorbed fluorophores to a large extent. These properties make it possible to prepare DNA-based optical sensors using ZIF-8. Although practical analytical applications are being demonstrated, the basic understanding of the binding between ZIF-8 and DNA in solution has received relatively little attention. In this work, we report that the adsorption of 12-, 18-, 24-, and 36-mer single-stranded DNAs on ZIF-8 are affected by several factors. It is found from the outcomes that shorter DNAs are adsorbed more rapidly to the surface of ZIF-8. On the other hand, desorption of the probe DNA can be achieved using complementary strand DNA to restore the fluorescence value. Furthermore, the salt contributes to adsorption to some extent. These findings are important for further understanding of the interactions between DNA and ZIF-8 and for the optimization of DNA and MOF-based devices and sensors.


In Situ Ag-MOF Growth on Pre-Grafted Zwitterions Imparts Outstanding Antifouling Properties to Forward Osmosis Membranes

Mehdi Pejman, Mostafa Dadashi Firouzjaei, Sadegh Aghapour Aktij, Parnab Das, Ehsan Zolghadr, Hesam Jafarian, Ahmad Arabi Shamsabadi, Mark Elliott, Mohtada Sadrzadeh, Marco Sangermano, Ahmad Rahimpour, Alberto Tiraferri
PMID: 32677425   DOI: 10.1021/acsami.0c12141

Abstract

In this study, a polyamide forward osmosis membrane was functionalized with zwitterions followed by the in situ growth of metal-organic frameworks with silver as a metal core (Ag-MOFs) to improve its antibacterial and antifouling activity. First, 3-bromopropionic acid was grafted onto the membrane surface after its activation with
,
-diethylethylenediamine. Then, the in situ growth of Ag-MOFs was achieved by a simple membrane immersion sequentially in a silver nitrate solution and in a ligand solution (2-methylimidazole), exploiting the underlying zwitterions as binding sites for the metal. The successful membrane functionalization and the enhanced surface wettability were verified through an array of characterization techniques. When evaluated in forward osmosis tests, the modified membranes exhibited high performance and improved permeability compared to pristine membranes. Static antibacterial experiments, evaluated by confocal microscopy and colony-forming unit plate count, resulted in a 77% increase in the bacterial inhibition rate due to the activity of the Ag-MOFs. Microscopy micrographs of the
bacteria suggested the deterioration of the biological cells. The antifouling properties of the functionalized membranes translated into a significantly lower flux decline in forward osmosis filtrations. These modified surfaces displayed negligible depletion of silver ions over 30 days, confirming the stable immobilization of Ag-MOFs on their surface.


Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties

Selma Bal, Ruya Kaya, Yetkin Gök, Parham Taslimi, Aydın Aktaş, Muhammet Karaman, İlhami Gülçin
PMID: 31791684   DOI: 10.1016/j.bioorg.2019.103468

Abstract

In this work, structures of different imidazolium compounds were designed and synthesized. These compounds were synthesized from 2-methylimidazole and alkyl/aryl halides. Their structures were characterized by using
H NMR,
C NMR, FTIR spectroscopic techniques. All the synthesized compounds were tested for their inhibition activities on different enzymes. Inhibition experiments gave good and moderate results, proving their activities of these compounds as anticholinergics potential. These obtained novel 2-methylimidazolium salts (1a-e and 2a-e) molecules were effective inhibitors of the carbonic anhydrase I and II isozymes (hCA I and II) and acetylcholinesterase (AChE) enzymes with Ki values in the range of 26.45 ± 6.49-77.60 ± 9.53 nM for hCA I, 27.87 ± 5.00-86.61 ± 5.71 nM for hCA II, and 1.15 ± 0.19-8.89 ± 0.49 nM for AChE, respectively. AChE enzyme inhibitors are the most common drugs applied in the therapy of diseases such as senile dementia, Alzheimer's disease, ataxia, Parkinson's disease, and among others.


Combination of solid-phase extraction with microextraction techniques followed by HPLC for simultaneous determination of 2-methylimidazole and 4-methylimidazole in beverages

Chunjian Wu, Li Wang, He Li, Shujuan Yu
PMID: 31520918   DOI: 10.1016/j.foodchem.2019.125389

Abstract

A sensitive analytical method for the monitoring 2-methylimidazole and 4-methylimidazole (2-MI and 4-MI) is desirable due to their carcinogenic property. Here, we propose a highly sensitive method basing on the combination of solid-phase extraction and dispersive liquid-liquid microextraction techniques followed by high-performance liquid chromatography to simultaneously determine 2-MI and 4-MI in beverages. Dansyl chloride was used as a derivatizing reagent. Microextraction parameters were optimized by Plackett-Burman design and response surface methodology. Results show that derivatization led to significant improvements in chromatographic behavior for 2-MI and 4-MI due to increased hydrophobicity. The method shows good linearity (R
≥ 0.9985), satisfactory precision (%RSD ≤ 8.3%) and low limit of quantification (20 ng/mL), and was successfully applied to determine 2-MI and 4-MI in carbonated drinks, beers and energy drinks, achieving satisfactory recoveries (85-101%). This method provides a potential for routine analysis of 2-MI and 4-MI at the nanogram per milliliter level in beverages.


2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane

Xi Chen, Dong-Li An, Xin-Qi Zhan, Zhao-Hui Zhou
PMID: 32178320   DOI: 10.3390/molecules25061286

Abstract

The mixed-ligand copper(II) iminodiacetates [Cu(ida)(2-mim)(H
O)
]·H
O (
), [Cu(ida)(2-mim)
]·2H
O (
), [Cu(ida)(2-mim)(H
O)]
·4.5nH
O (
), and [Cu
(ida)
(2-mim)
]
·nH
O (
) (H
ida = iminodiacetic acid, 2-mim = 2-methylimidazole) were obtained from neutral or alkaline solutions at different temperatures. The novel complex
contains very small holes with diameters of 2.9 Å, which can adsorb O
selectively and reversibly between 1.89 to 29.90 bars, compared with the different gases of N
, H
, CO
, and CH
. This complex is stable up to 150 °C based on thermal analyses and XRD patterns. The four complexes show catalytic activities that facilitate the conversion of cyclohexane to cyclohexanol and cyclohexanone with hydrogen peroxide in a solution. The total conversion is 31% for
.


Template-Directed Nonenzymatic Primer Extension Using 2-Methylimidazole-Activated Morpholino Derivatives of Guanosine and Cytidine

Weicheng Zhang, Ayan Pal, Alonso Ricardo, Jack W Szostak
PMID: 31298852   DOI: 10.1021/jacs.9b06453

Abstract

Efforts to develop self-replicating nucleic acids have led to insights into the origin of life and have also suggested potential pathways to the design of artificial life forms based on non-natural nucleic acids. The template-directed nonenzymatic polymerization of activated ribonucleotide monomers is generally slow because of the relatively weak nucleophilicity of the primer 3'-hydroxyl. To circumvent this problem, several nucleic acids based on amino-sugar nucleotides have been studied, and as expected, the more-nucleophilic amine generally results in faster primer extension. Extending this logic, we have chosen to study morpholino nucleic acid (MoNA), because the secondary amine of the morpholino-nucleotides is expected to be highly nucleophilic. We describe the synthesis of 2-methylimidazole-activated MoNA monomers from their corresponding ribonucleoside 5'-monophosphates and the synthesis of an RNA primer with a terminal MoNA nucleotide. We show that the activated G and C MoNA monomers enable rapid and efficient extension of the morpholino-terminated primer on homopolymeric and mixed-sequenced RNA templates. Our results show that MoNA is a non-natural informational polymer that is worthy of further study as a candidate self-replicating material.


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